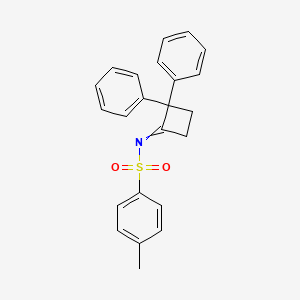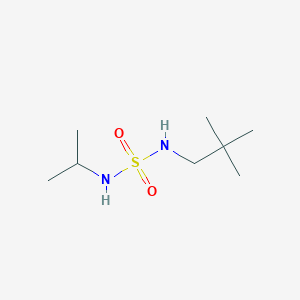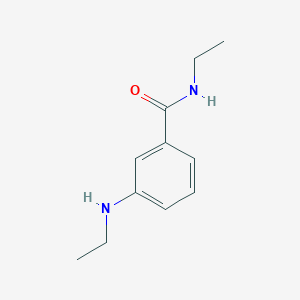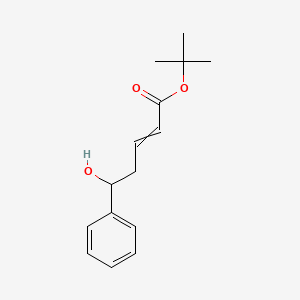
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclobutylidene ring substituted with diphenyl groups and a sulfonamide group attached to a methylbenzene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopropyltriphenylphosphonium bromide with sodium hydride in tetrahydrofuran under an inert atmosphere at 70°C. This is followed by the addition of benzophenone in the presence of potassium tert-butylate, also in tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields through process engineering techniques.
化学反应分析
Types of Reactions
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
作用机制
The exact mechanism of action for N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
相似化合物的比较
Similar Compounds
N-(2,2-Diphenylcyclobutylidene)-2,4-dinitrobenzenesulfinamide: Similar in structure but with different substituents on the benzene ring.
(Cyclopropylidenemethylene)dibenzene: Shares the cyclobutylidene core but lacks the sulfonamide group.
Uniqueness
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a cyclobutylidene ring with diphenyl groups and a sulfonamide group attached to a methylbenzene moiety
属性
CAS 编号 |
918631-90-0 |
|---|---|
分子式 |
C23H21NO2S |
分子量 |
375.5 g/mol |
IUPAC 名称 |
N-(2,2-diphenylcyclobutylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21NO2S/c1-18-12-14-21(15-13-18)27(25,26)24-22-16-17-23(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI 键 |
QFQDTRLSFKGEDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCC2(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)

![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)

![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)

![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
methanone](/img/structure/B12613042.png)

![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
